![molecular formula C8H6N4 B576320 3H-[1,2,4]triazolo[4,3-a]benzimidazole CAS No. 1491-04-9](/img/structure/B576320.png)
3H-[1,2,4]triazolo[4,3-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a triazole and a benzimidazole moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the triazole or benzimidazole rings .
Wissenschaftliche Forschungsanwendungen
3H-[1,2,4]triazolo[4,3-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with various biological targets.
Medicine: Explored for its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3H-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole ring but fused with a quinoxaline moiety.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring fused to the triazole.
Uniqueness: 3H-[1,2,4]triazolo[4,3-a]benzimidazole is unique due to its specific fusion of the triazole and benzimidazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable scaffold for drug development and other applications .
Biologische Aktivität
3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a fused triazole and benzimidazole ring system. This structural framework is significant as it contributes to the compound's ability to interact with various biological targets. The general formula for this compound can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted the synthesis of benzimidazole-triazole hybrids that demonstrated enhanced antimicrobial activity against various bacterial strains compared to their mono-heterocyclic counterparts. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin and fluconazole .
Compound | MIC (μmol/mL) | Activity Against |
---|---|---|
3a | 6.25 | E. coli |
3b | 18 | Staphylococcus aureus |
3f | 6.25 | Fluconazole |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various derivatives that target cancer cell lines. In vitro studies reported that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7), indicating promising anticancer activity . For example:
Compound | IC50 (μM) | Cell Line |
---|---|---|
4c | 17.83 | MDA-MB-231 |
4j | 19.73 | MCF-7 |
These findings suggest that modifications to the triazole and benzimidazole moieties can significantly enhance their cytotoxic effects.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. A study focusing on the design of selective A₂B adenosine receptor antagonists revealed that certain derivatives of triazolo-benzimidazoles showed high affinity for these receptors with IC50 values in the nanomolar range .
While specific mechanisms for this compound remain to be fully elucidated, it is known that compounds with similar structures often act through multiple pathways:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation: The interaction with adenosine receptors suggests a potential role in modulating cellular signaling pathways.
Case Studies
Several studies have demonstrated the efficacy of derivatives based on the triazolo-benzimidazole framework:
- Study on A₂B Adenosine Receptor Antagonists: A series of compounds derived from this scaffold were synthesized and evaluated for their selectivity and potency against various adenosine receptors. The most potent derivative exhibited an IC50 of 3.10 nM at the A₂B receptor with no affinity at other receptor subtypes .
- Antimicrobial Evaluation: A library of benzimidazole-triazole hybrids was tested against multiple bacterial strains. The results indicated enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXDGPJHWHEQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=NC2=NC3=CC=CC=C3N21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663579 |
Source
|
Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1491-04-9 |
Source
|
Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.